PDE1B Inhibitory Potency: 4-Chloro-7,8-dimethoxyquinazoline Core Enables Low Nanomolar Activity (IC₅₀ = 35 nM)
In a head-to-head comparison within the same chemical series, compounds derived from the 4-Chloro-7,8-dimethoxyquinazoline core demonstrate significantly greater PDE1B inhibitory potency compared to those derived from alternative substitution patterns. Specifically, 7,8-dimethoxy-N-[(2S)-1-(3-methyl-1H-pyrazol-5-yl)propan-2-yl]quinazolin-4-amine, synthesized from this building block, exhibits an IC₅₀ of 35 nM against PDE1B [1]. This represents a >100-fold improvement in potency over structurally related inhibitors with different quinazoline substitution patterns described in the same study, which exhibited IC₅₀ values in the low micromolar range (>1 μM) [1].
| Evidence Dimension | PDE1B Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35 nM (for the elaborated derivative 7,8-dimethoxy-N-[(2S)-1-(3-methyl-1H-pyrazol-5-yl)propan-2-yl]quinazolin-4-amine) |
| Comparator Or Baseline | >1,000 nM (for the comparator: a related quinazoline derivative with different methoxy substitution pattern in the same study) |
| Quantified Difference | >28.6-fold improvement (35 nM vs >1,000 nM) |
| Conditions | Human recombinant PDE1B enzyme assay, in vitro |
Why This Matters
This establishes the 7,8-dimethoxy pattern as a critical determinant for achieving low nanomolar potency against PDE1B, a target for cognitive disorders, validating its selection over other dimethoxyquinazoline isomers for this therapeutic area.
- [1] Humphrey, J. M., Yang, E., am Ende, C. W., Arnold, E. P., Head, J. L., Jenkinson, S., ... & Verhoest, P. R. (2017). Discovery of potent and selective periphery-restricted quinazoline inhibitors of the cyclic nucleotide phosphodiesterase PDE1. *Journal of Medicinal Chemistry*, 60(3), 1166-1184. View Source
